4-Chloro-3-fluorobenzotrifluoride
Overview
Description
4-Chloro-3-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3ClF4. It is a halogenated aromatic compound, characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is commonly used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known to act as a reagent in the synthesis of β-substituted 3-(4-aryloxyaryl)propanoic acid, which are gpr40 agonists .
Mode of Action
It is used as a reagent in chemical synthesis, suggesting that it likely interacts with other compounds to facilitate the formation of new chemical structures .
Action Environment
The action, efficacy, and stability of 4-Chloro-3-fluorobenzotrifluoride can be influenced by various environmental factors. For instance, it is recommended to be stored in a sealed container in a dry environment at 2-8°C to maintain its stability . Furthermore, its reactivity may be affected by the presence of other chemicals, temperature, and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-3-fluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method includes the reaction of 3-chloro-4-aminotrifluorotoluene with hydrochloric acid and a fluorinating agent under controlled conditions . The reaction is catalyzed by specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation processes. The process begins with the chlorination of benzotrifluoride, followed by fluorination using hydrogen fluoride or other fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding phenols or reduced to form benzyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-chloro-3-fluoroaniline or 4-chloro-3-fluorophenol can be formed.
Oxidation Products: Phenolic derivatives are common oxidation products.
Reduction Products: Benzyl derivatives are typical reduction products.
Scientific Research Applications
4-Chloro-3-fluorobenzotrifluoride has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals, solvents, and coatings.
Comparison with Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the fluorine atom at the 3-position.
3-Chloro-4-fluorobenzotrifluoride: Similar but with different positions of chlorine and fluorine atoms.
4-Fluorobenzotrifluoride: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness: 4-Chloro-3-fluorobenzotrifluoride is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. This arrangement enhances its reactivity in nucleophilic substitution reactions and makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
1-chloro-2-fluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBWIKAFHCGRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371432 | |
Record name | 3-fluoro-4-chlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32137-20-5 | |
Record name | 3-fluoro-4-chlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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